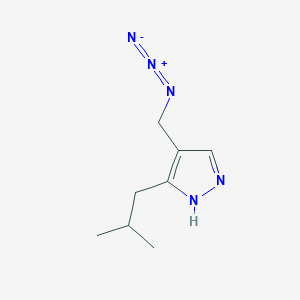

4-(叠氮甲基)-3-异丁基-1H-吡唑

描述

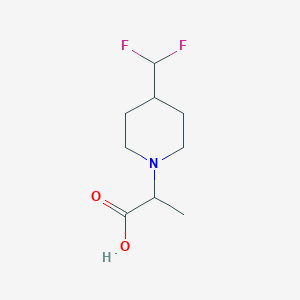

4-(Azidomethyl)-3-isobutyl-1H-pyrazole (4-AMIP) is an organic compound with a unique structure containing both an azide and an isobutyl group. It is a potentially useful molecule for a variety of scientific research applications due to its interesting properties and reactivity. In

科学研究应用

Pharmaceuticals: Detection of Azido Impurities

In the pharmaceutical industry, the compound is utilized in the detection of azido impurities within sartan drug substances. These impurities are of significant concern due to their mutagenic potential, which can alter DNA and increase cancer risk . A robust method using LCMS-8060 has been demonstrated for the sensitive and accurate analysis of these impurities, ensuring drug safety .

Material Sciences: Polymer Crosslinking

The azide group’s exceptional reactivity makes organic azides like 4-(azidomethyl)-3-isobutyl-1H-pyrazole valuable in material sciences. They are used for polymer crosslinking to alter physical properties and improve efficiencies in devices such as membrane fuel cells, organic solar cells, LEDs, and OFETs .

Energetic Materials: Nitrogen Release

Due to their ability to release nitrogen upon thermal activation or photolysis, compounds like 4-(azidomethyl)-3-isobutyl-1H-pyrazole are explored as highly energetic materials. The energy output from this reaction is considerable, making them candidates for applications requiring high-energy outputs .

Chemical Synthesis: Huisgen Cycloaddition

In chemical synthesis, this compound is involved in the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles. This reaction is a cornerstone in the synthesis of various organic compounds due to its efficiency and selectivity .

Analytical Chemistry: Quantitative Analysis

Analytical chemists use 4-(azidomethyl)-3-isobutyl-1H-pyrazole for the quantitative determination of azido impurities in drugs. High sensitivity MRM (Multiple Reaction Monitoring) methods have been established for this purpose, providing reliable results essential for regulatory compliance and drug safety .

Environmental Monitoring: Impurity Tracking

The compound’s sensitivity to detection makes it an excellent tool for environmental monitoring, particularly in tracking azido impurities that may have leached into the environment from pharmaceutical manufacturing processes .

Biomedical Research: Mutagenicity Studies

Given its mutagenic properties, 4-(azidomethyl)-3-isobutyl-1H-pyrazole is used in biomedical research to study DNA alterations and understand the mechanisms of mutagenicity and its implications for cancer research .

Drug Development: Sartan Medications

This compound plays a role in the development of sartan medications, where controlling azido impurities is critical. It aids in ensuring that these impurities are kept at levels below the Threshold of Toxicological Concern, which is vital for patient safety .

属性

IUPAC Name |

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOHVJSQNDIANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azidomethyl)-3-isobutyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)

![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)

![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)

![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482346.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1482350.png)